RSV Antiviral Potency: Head-to-Head EC50 Comparison Against Laboratory-Adapted RSV Strains
CAS 2640878-78-8 exhibits an EC50 of 10 nM against the RSV Long strain in HEp-2 cells, as recorded in BindingDB (CHEMBL4170626) [1]. In a separate optimization study reported by Biocentury, further refinement of a quinoline-based compound yielded an EC50 range of 2–4 nM against four RSV strains in HeLa cell-based assays . For comparison, BMS-433771—a well-characterized orally bioavailable RSV fusion inhibitor—shows an average EC50 of 20 nM against both A and B RSV groups [2]. Earlier piperazinylquinoline analogues from the same lead series, compounds 45 and 50, demonstrated EC50 values of 0.028 μM (28 nM) and 0.033 μM (33 nM), respectively [3].
| Evidence Dimension | Antiviral potency (EC50 against RSV laboratory strains) |
|---|---|
| Target Compound Data | EC50 = 10 nM (RSV Long, HEp-2 cells); optimized lead EC50 = 2–4 nM (4 RSV strains, HeLa cells) [1] |
| Comparator Or Baseline | BMS-433771: average EC50 = 20 nM (RSV A and B) [2]; Compound 45: EC50 = 0.028 μM (28 nM) [3]; Compound 50: EC50 = 0.033 μM (33 nM) [3] |
| Quantified Difference | CAS 2640878-78-8 is 2-fold more potent than BMS-433771 (10 nM vs 20 nM); ≥2.8-fold more potent than compound 45 (10 nM vs 28 nM); ≥3.3-fold more potent than compound 50 (10 nM vs 33 nM). Optimized lead (2–4 nM) is 5–10-fold more potent than BMS-433771. |
| Conditions | HEp-2 cells, RSV Long strain, CCK8 assay, 5 days [1]; HeLa cells, 4 RSV strains ; BMS-433771: HeLa cells, RSV A and B groups [2]; Compounds 45/50: HEp-2 cells, RSV Long strain [3] |
Why This Matters
This potency advantage translates to lower compound consumption in antiviral screening campaigns and provides a wider therapeutic window when selectivity is confirmed, making CAS 2640878-78-8 a more cost-effective and experimentally robust choice relative to BMS-433771 or earlier piperazinylquinoline analogues.
- [1] BindingDB Entry BDBM50450538 (CHEMBL4170626). Affinity Data: EC50 10 nM; Target: RSV Fusion glycoprotein F0. Assay: Inhibition of RSV Long fusion protein in infected human Hep2 cells, 5 days, CCK8. View Source
- [2] Cianci C, Meanwell N, Krystal M. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor. J Antimicrob Chemother. 2005;55(3):289–292. doi:10.1093/jac/dkh558. View Source
- [3] Zheng X, Wang L, Wang B, Miao K, Xiang K, Feng S, Gao L, Shen HC, Yun H. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Med Chem Lett. 2016;7(6):558–562. doi:10.1021/acsmedchemlett.5b00234. View Source
